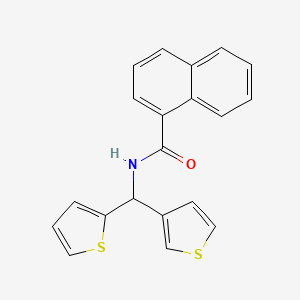

N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[thiophen-2-yl(thiophen-3-yl)methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NOS2/c22-20(17-8-3-6-14-5-1-2-7-16(14)17)21-19(15-10-12-23-13-15)18-9-4-11-24-18/h1-13,19H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVRBKNBBMICNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C3=CSC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-naphthamide typically involves the condensation of thiophene derivatives with naphthamide under controlled conditions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and reagents such as phosphorus pentasulfide (P4S10) and α-cyano esters .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-naphthamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the thiophene rings, which are known for their reactivity .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve halogenating agents and nucleophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .

Scientific Research Applications

Chemical Synthesis and Applications

N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-naphthamide serves as a versatile building block in organic synthesis. Its structure allows it to undergo various chemical reactions, including:

- Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

- Reduction: Reducing agents can convert it into thiol derivatives.

- Substitution Reactions: The naphthamide moiety is reactive towards halogenating agents and nucleophiles.

These reactions enable the synthesis of more complex molecules, making this compound valuable in developing new materials and pharmaceuticals.

Biological Applications

The biological activity of this compound has garnered significant attention due to its potential interactions with biological macromolecules:

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects by targeting pathways involved in cancer cell proliferation. For instance:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Study 1 | Morpholino Derivative | Antitumor | Significant inhibition of tumor growth in vitro. |

| Study 2 | Thiophene-based Amide | Anti-inflammatory | Reduced levels of TNF-α in LPS-stimulated macrophages. |

| Study 3 | Naphthamide Analog | Antimicrobial | Exhibited bactericidal activity against Gram-positive bacteria. |

These findings suggest that this compound could be explored further for its anticancer properties .

Anti-inflammatory and Antimicrobial Properties

The compound has shown promise in reducing inflammation and inhibiting microbial growth. Its structure suggests potential antimicrobial activity against various pathogens, warranting further investigation into its pharmacological properties .

Industrial Applications

In industrial settings, this compound is utilized in the development of advanced materials, including:

- Organic Semiconductors: Its electronic properties make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The stability and reactivity of thiophene derivatives are advantageous for creating high-performance materials in electronics.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound extensively:

Case Study Highlights

| Study | Focus Area | Results |

|---|---|---|

| Study A | Antitumor Effects | Demonstrated significant reduction in tumor cell viability. |

| Study B | Anti-inflammatory Mechanisms | Showed decreased cytokine release in inflammatory models. |

| Study C | Antimicrobial Efficacy | Effective against both Gram-positive and Gram-negative bacteria at low concentrations. |

These case studies underline the diverse applications of this compound across different research domains .

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The thiophene rings facilitate binding to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

- N-(thiophen-2-ylmethyl)-1-naphthamide

- N-(thiophen-3-ylmethyl)-1-naphthamide

- N-(2,2’-bithiophen-5-yl)methyl-1-naphthamide

Uniqueness

N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-naphthamide is unique due to the presence of both thiophen-2-yl and thiophen-3-yl groups, which confer distinct chemical properties and reactivity.

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-naphthamide is a complex organic compound with notable biological activities attributed to its unique thiophene and naphthamide structures. This article explores the compound's synthesis, mechanisms of action, and its potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.

Synthetic Routes

The synthesis of this compound typically involves several chemical reactions, including:

-

Condensation Reactions : The compound is synthesized through the condensation of thiophene derivatives with naphthamide. Common synthetic methods include:

- Gewald Reaction

- Paal–Knorr Synthesis

- Fiesselmann Synthesis

- Industrial Production : Large-scale production often employs continuous flow reactors to enhance yield and purity, optimizing reaction conditions for efficiency.

- Molecular Formula : C₁₈H₁₅NOS₂

- Molecular Weight : 337.46 g/mol

- Structure : The compound features a naphthamide core substituted with two thiophene rings, enhancing its reactivity and biological interactions .

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems:

- Antiviral Activity : Recent studies suggest that thiophene derivatives may inhibit viral entry by disrupting interactions between viral proteins and host cell receptors. For example, compounds similar to this compound have shown potential in inhibiting the Ebola virus by targeting the NPC1/EBOV-GP interaction .

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit enzymes involved in inflammatory pathways, such as mPGES-1, which is crucial in the biosynthesis of prostaglandins linked to inflammation and cancer progression .

- Antimicrobial Properties : Preliminary studies indicate that thiophene derivatives exhibit significant antibacterial and antifungal activities against various pathogens, making them promising candidates for new antimicrobial agents .

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of thiophene derivatives, this compound demonstrated effective inhibition of viral pseudotypes expressing Ebola glycoproteins. The mechanism involved allosteric inhibition of the NPC1/EBOV-GP interaction, highlighting its potential as an antiviral therapeutic agent .

Case Study 2: Anti-inflammatory Activity

Research focusing on the anti-inflammatory effects revealed that this compound selectively inhibited mPGES-1 with an IC₅₀ value in the low micromolar range. This suggests a promising role in treating conditions characterized by excessive inflammation, such as arthritis and cancer .

Comparative Biological Activity Table

| Compound | Activity Type | IC₅₀ Value (µM) | Target |

|---|---|---|---|

| This compound | Antiviral | Not specified | NPC1/EBOV-GP Interaction |

| Similar Thiophene Derivative | Anti-inflammatory | Low micromolar | mPGES-1 |

| Other Thiophene Derivative | Antimicrobial | Varies | Various bacterial strains |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-naphthamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Use multi-step condensation reactions involving thiophene derivatives and 1-naphthoic acid precursors. For example, employ a Vilsmeier-Haack reaction (as seen in thiophene-formylhydrazide syntheses) to functionalize thiophene rings, followed by nucleophilic substitution with 1-naphthamide . Optimize solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to balance reaction kinetics and product stability. Monitor purity via HPLC coupled with mass spectrometry.

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) for structural elucidation. Refine data with SHELXL (v.2015+), which supports anisotropic displacement parameters and hydrogen-bonding networks . For visualization and packing analysis, employ Mercury CSD 2.0 to identify intermolecular interactions (e.g., π-π stacking between naphthamide and thiophene moieties) . Validate thermal parameters using the "Rigid Bond" test in SHELXL.

Q. What are the preliminary toxicological screening protocols for this compound, given its naphthamide backbone?

- Methodology : Follow the inclusion criteria outlined in the ATSDR toxicological profile for naphthalene derivatives . Prioritize assays for hepatic and renal effects in rodent models (oral exposure, 14–28 days). Use LC-MS/MS to quantify metabolite formation (e.g., 1-naphthol conjugates). Cross-reference with in vitro cytotoxicity assays (e.g., HepG2 cells) to establish dose-response relationships.

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound, and what functional/basis set is most suitable?

- Methodology : Use the Colle-Salvetti correlation-energy formula implemented in DFT packages (e.g., Gaussian or ORCA). Select the B3LYP hybrid functional with a 6-311++G(d,p) basis set to model thiophene’s sulfur atoms and naphthamide’s aromatic system accurately . Calculate HOMO-LUMO gaps to predict charge-transfer behavior, and validate against experimental UV-Vis spectra.

Q. How can researchers resolve contradictions in biological activity data (e.g., IC₅₀ variability across assays)?

- Methodology : Apply statistical meta-analysis to reconcile discrepancies. For example, in antitumor studies (e.g., DNA topoisomerase IIα inhibition), normalize data to reference compounds (e.g., VP16) and account for assay conditions (e.g., cell line specificity, serum concentration) . Use multivariate regression to identify structural contributors (e.g., thiophene substitution patterns vs. naphthamide conformation).

Q. What advanced NMR techniques are recommended to probe dynamic conformational changes in solution?

- Methodology : Perform 2D NOESY experiments in deuterated DMSO to detect spatial proximity between thiophene and naphthamide protons. Use variable-temperature ¹H NMR (25–60°C) to assess rotational barriers around the methylene bridge. For quantitative dynamics, apply ¹³C relaxation dispersion experiments (T₁ρ measurements).

Q. How can structure-activity relationships (SARs) be systematically explored for this compound’s derivatives?

- Methodology : Synthesize analogs with halogen substitutions on thiophene rings (e.g., Cl, Br) or naphthamide modifications (e.g., methyl, methoxy groups). Test antibacterial/antitumor activity using standardized protocols (e.g., CLSI guidelines for MIC determination) . Correlate activity trends with Hammett σ constants or steric parameters using QSAR models.

Data Presentation and Analysis

Q. How should researchers handle crystallographic data discrepancies (e.g., disordered thiophene rings)?

- Methodology : Use SHELXL’s PART and SUMP instructions to model disorder. Apply geometric restraints (e.g., SIMU/DELU) to maintain reasonable bond lengths/angles. Calculate the Flack parameter to confirm absolute configuration if chirality is present . Cross-validate with DFT-optimized geometries.

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Methodology : Implement design of experiments (DoE) to optimize critical parameters (e.g., stoichiometry, catalyst loading). Use in situ FTIR or Raman spectroscopy to monitor reaction progress. For scale-up, employ continuous-flow reactors to enhance reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.